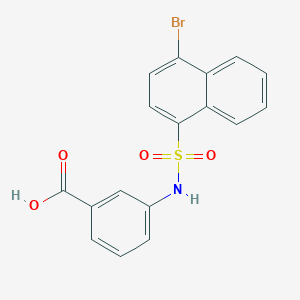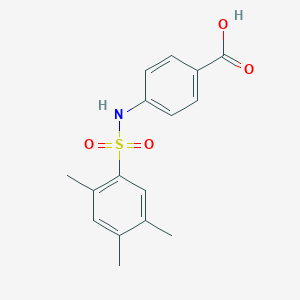
3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, also known as FBTB, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. FBTB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and treatments.
Mécanisme D'action
3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been found to act as a potent inhibitor of several enzymes and receptors in the body. One of the key targets of 3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is the enzyme carbonic anhydrase, which plays an important role in the regulation of pH levels in the body. 3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has also been found to bind to several receptors in the brain, including the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. These effects are thought to be due to the inhibition of various enzymes and receptors in the body.
Avantages Et Limitations Des Expériences En Laboratoire
3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several advantages as a research tool, including its high potency and specificity for certain targets in the body. However, its complex synthesis method and limited availability can make it difficult to obtain in large quantities, which can be a limitation for some experiments.
Orientations Futures
There are several potential future directions for research on 3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. One area of interest is the development of new drugs and treatments based on the compound's biochemical and physiological effects. Another area of research is the investigation of 3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide's potential as a diagnostic tool for certain diseases, such as cancer. Additionally, further studies are needed to fully understand the mechanism of action of 3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide and its effects on various biological processes.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex process that involves several steps. One of the most commonly used methods involves the reaction of 3-fluoroaniline with 2-mercaptobenzothiazole in the presence of a catalyst. The resulting product is then subjected to further purification and characterization to obtain the final compound.
Applications De Recherche Scientifique
3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been the subject of extensive research in recent years, with a focus on its potential applications in the field of medicinal chemistry. Several studies have investigated the mechanism of action of 3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide and its effects on various biological processes.
Propriétés
Nom du produit |
3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
|---|---|
Formule moléculaire |
C14H13FN2OS |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H13FN2OS/c15-10-5-3-4-9(8-10)13(18)17-14-16-11-6-1-2-7-12(11)19-14/h3-5,8H,1-2,6-7H2,(H,16,17,18) |
Clé InChI |
ZZWVKHJBYLVGNG-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F |
SMILES canonique |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B273325.png)
![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)



